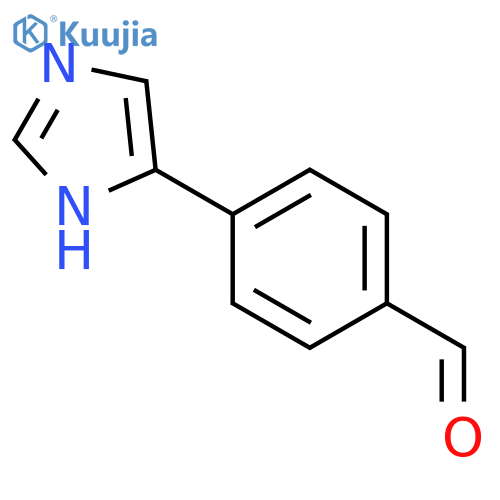

Cas no 149169-88-0 (4-(1H-imidazol-5-yl)benzaldehyde)

4-(1H-imidazol-5-yl)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde,4-(1H-imidazol-5-yl)-

- 4-(1H-Imidazol-4-yl)benzaldehyde

- 4-(1H-Imidazol-5-yl)benzaldehyde

- 4-imidazol-4-ylbenzaldehyde

- Benzaldehyde,4-(1H-imidazol-5-yl)

- 4-(2-Methyl-1H-imidazol-5-yl)benzaldehyde

- 4-(1-Methyl-1H-imidazol-5-yl)benzaldehyde

- 149169-88-0

- DTXSID50595012

- SCHEMBL6198453

- 4-(1H-imidazol-4-yl)-benzaldehyde

- SCHEMBL15652252

- PXECRQWEELXIAG-UHFFFAOYSA-N

- EN300-745594

- J-400366

- Benzaldehyde, 4-(1H-imidazol-4-yl)-

- 4-(1H-imidazol-5-yl)benzaldehyde

-

- MDL: MFCD08056284

- インチ: InChI=1S/C10H8N2O/c13-6-8-1-3-9(4-2-8)10-5-11-7-12-10/h1-7H,(H,11,12)

- InChIKey: PXECRQWEELXIAG-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)C2=CN=CN2)C=O

計算された属性

- せいみつぶんしりょう: 172.06400

- どういたいしつりょう: 172.064

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.8A^2

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- PSA: 45.75000

- LogP: 1.88920

4-(1H-imidazol-5-yl)benzaldehyde セキュリティ情報

4-(1H-imidazol-5-yl)benzaldehyde 税関データ

- 税関コード:2933290090

- 税関データ:

中国税関コード:

2933290090概要:

2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

4-(1H-imidazol-5-yl)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2236-500MG |

4-(1H-imidazol-5-yl)benzaldehyde |

149169-88-0 | 95% | 500MG |

¥ 2,917.00 | 2023-04-03 | |

| Enamine | EN300-745594-2.5g |

4-(1H-imidazol-4-yl)benzaldehyde |

149169-88-0 | 2.5g |

$1988.0 | 2023-05-24 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2236-10G |

4-(1H-imidazol-5-yl)benzaldehyde |

149169-88-0 | 95% | 10g |

¥ 12,672.00 | 2023-04-03 | |

| Enamine | EN300-745594-0.1g |

4-(1H-imidazol-4-yl)benzaldehyde |

149169-88-0 | 0.1g |

$892.0 | 2023-05-24 | ||

| Enamine | EN300-745594-0.25g |

4-(1H-imidazol-4-yl)benzaldehyde |

149169-88-0 | 0.25g |

$933.0 | 2023-05-24 | ||

| A2B Chem LLC | AE94962-5g |

4-(1H-Imidazol-5-yl)benzaldehyde |

149169-88-0 | 5g |

$1210.00 | 2024-01-04 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2236-5G |

4-(1H-imidazol-5-yl)benzaldehyde |

149169-88-0 | 95% | 5g |

¥ 7,451.00 | 2023-04-03 | |

| Enamine | EN300-745594-10.0g |

4-(1H-imidazol-4-yl)benzaldehyde |

149169-88-0 | 10g |

$4360.0 | 2023-05-24 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2236-1G |

4-(1H-imidazol-5-yl)benzaldehyde |

149169-88-0 | 95% | 1g |

¥ 4,375.00 | 2023-04-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 081580-1g |

4-(1H-Imidazol-4-yl)benzaldehyde |

149169-88-0 | 95% | 1g |

7932CNY | 2021-05-07 |

4-(1H-imidazol-5-yl)benzaldehyde 関連文献

-

Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768

-

2. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164

-

Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

4-(1H-imidazol-5-yl)benzaldehydeに関する追加情報

4-(1H-Imidazol-5-yl)Benzaldehyde: A Comprehensive Overview

4-(1H-Imidazol-5-yl)benzaldehyde, also known by its CAS number 149169-88-0, is a fascinating compound with a unique structure and diverse applications. This compound is a derivative of benzaldehyde, featuring an imidazole ring attached at the 5-position. The imidazole moiety, a five-membered heterocyclic ring containing two nitrogen atoms, contributes significantly to the compound's chemical properties and reactivity. Recent studies have highlighted its potential in various fields, including drug discovery, material science, and sensor technology.

The synthesis of 4-(1H-imidazol-5-yl)benzaldehyde involves a multi-step process that typically begins with the preparation of the imidazole ring. Researchers have explored various methods, including the traditional condensation reaction between ammonia and acetaldehyde, followed by subsequent modifications to introduce the benzaldehyde group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. These developments have made the compound more accessible for large-scale applications.

The chemical properties of 4-(1H-imidazol-5-yl)benzaldehyde are largely influenced by its electronic structure. The conjugation between the aromatic benzene ring and the imidazole moiety results in enhanced stability and reactivity. This compound exhibits strong UV absorption properties, making it an ideal candidate for use in photovoltaic materials. Recent studies have demonstrated its ability to act as a photosensitizer in dye-sensitized solar cells (DSSCs), significantly improving their efficiency. The compound's ability to absorb light across a broad spectrum makes it particularly useful in this context.

In the field of drug discovery, 4-(1H-imidazol-5-yl)benzaldehyde has shown promise as a lead compound for developing new therapeutic agents. Its structural flexibility allows for easy modification, enabling researchers to explore its potential as an anti-inflammatory or anticancer agent. A recent study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as a novel anti-inflammatory drug.

Beyond its chemical applications, 4-(1H-imidazol-5-yl)benzaldehyde has also found use in material science. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs). Researchers have reported that incorporating this compound into OLED structures can enhance device performance by improving charge transport properties and emission efficiency.

The environmental impact of 4-(1H-imidazol-5-yl)benzaldehyde is another area of growing interest. While it is not classified as a hazardous chemical under current regulations, its potential environmental fate and toxicity need further investigation. Recent studies have focused on assessing its biodegradability and ecotoxicity to ensure sustainable use in industrial applications.

In conclusion, 4-(1H-imidazol-5-yl)benzaldehyde is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and properties make it an attractive candidate for further research and development. As scientific advancements continue to uncover new uses for this compound, it holds great promise for contributing to innovative solutions in medicine, materials science, and beyond.

149169-88-0 (4-(1H-imidazol-5-yl)benzaldehyde) 関連製品

- 2228979-78-8(1-(4-bromo-3-methoxyphenyl)-2,2-difluorocyclopropan-1-amine)

- 18925-44-5(4,4-Dimethylpentylamine)

- 1804458-93-2(2-(Aminomethyl)-6-bromo-3-(difluoromethyl)-5-methylpyridine)

- 29617-66-1((S)-(-)-2-Chloropropionic Acid)

- 2172157-75-2(4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol)

- 2521-84-8(H-Cyclopentyl-Gly-OH)

- 1519476-37-9(4-{1-(1,3-thiazol-2-yl)ethylamino}pentan-1-ol)

- 392324-96-8(N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide)

- 1267145-97-0(5-Chloro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid)

- 119347-14-7((5α,7β,9α,10β,13α)-7,9,10,13-Tetraacetoxytaxa-4(20),11-dien-5-yl (2E)-3-phenylacrylate)